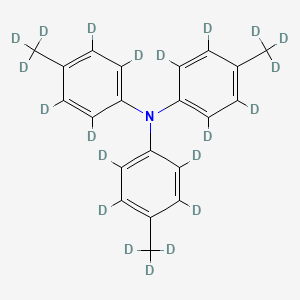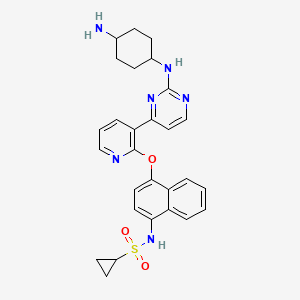
LasR-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LasR-IN-3 is a compound known for its inhibitory effects on the LasR receptor in Pseudomonas aeruginosa, a Gram-negative bacterium. This compound induces structural instability in LasR, leading to the dissociation of its functional dimeric form . This compound has shown significant potential in anti-infection research, particularly against Pseudomonas aeruginosa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LasR-IN-3 can be synthesized through a series of chemical reactions involving benzimidazole derivatives. The synthetic route typically involves the reaction of specific starting materials under controlled conditions to yield the desired product . The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up. Industrial production would likely involve similar synthetic routes with adjustments for larger-scale operations, including the use of industrial reactors and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
LasR-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
LasR-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of quorum sensing in bacteria.
Biology: Investigated for its effects on bacterial biofilm formation and virulence factor production.
Medicine: Explored as a potential therapeutic agent against Pseudomonas aeruginosa infections.
Mécanisme D'action
LasR-IN-3 exerts its effects by inducing structural instability in the LasR receptor, leading to the dissociation of its functional dimeric form. This inhibition disrupts the quorum sensing mechanism in Pseudomonas aeruginosa, reducing biofilm formation and the production of virulence factors . The molecular targets include the LasR receptor and associated pathways involved in quorum sensing .
Comparaison Avec Des Composés Similaires
Similar Compounds
PqsR/LasR-IN-3: Another potent inhibitor of the PqsR and LasR systems in Pseudomonas aeruginosa.
Traxivitug: A compound with similar inhibitory effects on bacterial quorum sensing.
Uniqueness of LasR-IN-3
This compound is unique due to its specific mechanism of inducing structural instability in the LasR receptor, leading to complete dissociation of its functional dimeric form. This distinct mechanism sets it apart from other similar compounds, making it a valuable tool in anti-infection research .
Propriétés
Formule moléculaire |
C22H19N3O2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[4-(1H-benzimidazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H19N3O2/c1-15-6-2-3-7-18(15)23-21(26)14-27-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Clé InChI |
QJONSOZUGCTRFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)







![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)

